molecular formula C16H24N2O3 B1442088 Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate CAS No. 790667-68-4

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate

Cat. No. B1442088
M. Wt: 292.37 g/mol
InChI Key: DBUWGUMWHBEZCV-UHFFFAOYSA-N
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Patent
US07723358B2

Procedure details

tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate (prepared as described in WO-A-2003/068760) (10.764 g; 33.39 mmol) is dissolved in 430 ml of ethanol, Raney nickel (7.2 g) is then added and the reaction medium is placed under hydrogen (pressure: 50 bar) at room temperature overnight. The reaction medium is filtered through Celite and evaporated to dryness to give quantitatively (9.76 g) the expected product in the form of a beige-coloured oil.
Quantity
10.764 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:21]=[CH:22][CH:23]=1)[O:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)([O-])=O>C(O)C.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:21]=[CH:22][CH:23]=1)[O:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:18])[CH3:19])=[O:15])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
10.764 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
Name
Quantity
430 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.76 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.